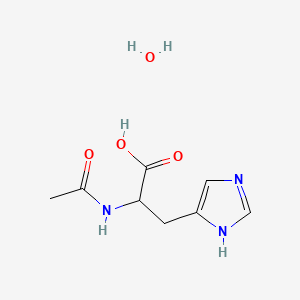

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWSDQRXCOJSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Acetyl-L-histidine Hydrate: A Comprehensive Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-histidine (NAH) is an endogenous N-acetylated derivative of the amino acid L-histidine. While present in trace amounts in mammals, NAH is a prominent biomolecule in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates, where it plays a crucial role as a major osmolyte.[1][2] This technical guide provides an in-depth overview of the biological roles of N-Acetyl-L-histidine hydrate, focusing on its metabolism, its function as a molecular water pump, and its distribution across different species. This document synthesizes current research findings, presents quantitative data in a structured format, details key experimental methodologies, and provides visual diagrams of its metabolic and functional pathways to facilitate a comprehensive understanding for research and development professionals.

Introduction

N-Acetyl-L-histidine is an acetylated form of the essential amino acid L-histidine.[3] Its biological significance displays a distinct phylogenetic dichotomy. In poikilothermic vertebrates such as fish, amphibians, and reptiles, NAH is found in high millimolar concentrations and acts as a key osmolyte.[1][3] In contrast, its concentration is significantly lower in homeothermic (warm-blooded) species, including mammals, where N-acetylaspartate (NAA) is the predominant acetylated amino acid.[1][3] Despite its low abundance in mammals, recent advanced metabolomic analyses have confirmed the presence of NAH in human plasma and cerebrospinal fluid, suggesting a conserved, albeit minor, role in human neurochemistry.[3]

Metabolism of N-Acetyl-L-histidine

The metabolism of NAH involves a straightforward enzymatic cycle of synthesis and degradation.

2.1. Biosynthesis

NAH is synthesized from L-histidine and acetyl-Coenzyme A (acetyl-CoA).[1] This reaction is catalyzed by the enzyme histidine N-acetyltransferase (EC 2.3.1.33).[3]

2.2. Degradation

The breakdown of NAH back into L-histidine and acetate is catalyzed by N-acetylhistidine deacetylase, also known as acylase or amidohydrolase.[3]

2.3. Metabolic Pathway Diagram

The following diagram illustrates the synthesis and degradation cycle of N-Acetyl-L-histidine.

Biological Roles and Quantitative Data

The primary documented roles of NAH are as an osmolyte and as part of a hypothesized molecular water pump, particularly in the ocular lens of fish.

3.1. Role as an Osmolyte

In the brain and eyes of poikilothermic vertebrates, NAH is a major osmolyte, contributing to the maintenance of osmotic pressure.[1][4] Its concentration varies across different species and tissues.

Table 1: Concentration of N-Acetyl-L-histidine in Various Tissues

| Species | Tissue | Concentration (µmol/g) | Reference |

| Betta splendens | Skeletal Muscle | 10.37 | [5] |

| Trichogaster trichopterus | Skeletal Muscle | 3.17 - 6.16 | [5] |

| Kryptopterus bicirrhis | Skeletal Muscle | 3.17 - 6.16 | [5] |

| Oreochromis niloticus | Skeletal Muscle | 3.17 - 6.16 | [5] |

| Various Amphibians | Skeletal Muscle | < 0.25 | [5] |

| Various Reptiles | Skeletal Muscle | < 0.25 | [5] |

| 14 Fish Species (range) | Lens | 3.3–21.7 mM | [6] |

| Cyprinis carpio (Carp) | Lens | ~12 mM | [1][7] |

3.2. The Molecular Water Pump Hypothesis

A significant hypothesis proposes that NAH functions as a molecular water pump to maintain the dehydrated state of the lens in fish, which is crucial for preventing cataract formation.[7][8][9] This mechanism is based on the compartmentalized metabolism of NAH.

-

Export: It is then exported from the lens into the surrounding ocular fluid down its concentration gradient.[1][8]

-

Water Transport: Each molecule of NAH is hypothesized to carry with it approximately 33 molecules of bound water, effectively pumping water out of the lens against a water gradient.[7][8]

-

Hydrolysis: In the ocular fluid, N-acetylhistidine deacetylase hydrolyzes NAH into L-histidine and acetate. This releases the bound water, which can then be removed from the eye.[7][8]

-

Re-uptake: The L-histidine is actively transported back into the lens cells to be re-synthesized into NAH, completing the energy-dependent cycle.[1][8]

3.3. Role in Skeletal Muscle

In some freshwater fish, NAH is a major non-protein nitrogenous constituent of skeletal muscle.[5] It has been suggested that it may serve as an emergency reservoir for histidine during periods of food deprivation.[10]

3.4. Potential Antioxidant Properties

Some sources suggest that N-acetyl-L-histidine may possess antioxidant properties, contributing to cellular protection against oxidative stress, although this is less well-documented than its osmolytic functions.[11]

Experimental Protocols

The study of N-Acetyl-L-histidine has employed various biochemical and analytical techniques.

4.1. Identification and Quantification by Proton Magnetic Resonance Spectroscopy (MRS)

Objective: To detect and identify NAH in biological tissues, such as the fish brain.[1]

Methodology:

-

Sample Preparation:

-

Excise the brain or other tissue of interest from the organism.

-

Prepare tissue extracts or utilize in-vivo MRS depending on the experimental design.

-

For in-vitro analysis, prepare standards of NAH and N-acetylaspartate (NAA) for comparison.

-

-

MRS Analysis:

-

Utilize a high-field NMR spectrometer.

-

Acquire proton MRS spectra from the tissue samples and standards.

-

Identify the signal peaks corresponding to NAH and NAA based on their characteristic chemical shifts. For example, in one study, the NAH signal peak was identified at 1.963 ppm, while the NAA peak was at 2.006 ppm.[1]

-

-

Data Interpretation:

-

Compare the spectra from the biological samples to the standards to confirm the presence of NAH.

-

Quantify the concentration of NAH based on the peak area relative to a known internal standard.

-

4.2. Isotope Labeling and Tracing

Objective: To study the cycling of NAH between the lens and ocular fluids.[9]

Methodology:

-

Incubation Medium:

-

Prepare a support medium, for example, consisting of NaCl (0.9%), Ca2+ (4 mEq/L), and D-glucose (5 mM) at pH 7.4.[9]

-

Add a radiolabeled precursor, such as 14C-L-histidine, to the medium.

-

-

Experimental Setup:

-

Isolate the lens of the eye (e.g., from a goldfish).

-

Incubate the isolated lens in the prepared medium.

-

-

Sample Collection and Analysis:

-

At various time points, collect samples from both the lens and the surrounding medium.

-

Analyze the samples for the presence and quantity of radiolabeled NAH and L-histidine using techniques such as high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

-

-

Data Interpretation:

-

Track the incorporation of the 14C label from L-histidine into NAH within the lens.

-

Measure the release of 14C-NAH from the lens into the ocular fluid and its subsequent hydrolysis back to 14C-L-histidine.

-

N-Acetyl-L-histidine in Mammals

The role of NAH in mammals is not as well-defined as in poikilotherms due to its much lower concentrations.[3] However, its presence in human plasma and cerebrospinal fluid suggests it is a conserved component of human biochemistry.[3] Variations in NAH levels in human blood have been potentially associated with kidney function.[4] The extensive research on the structurally related compound N-Acetylcysteine (NAC), particularly its role as an antioxidant and its effects on muscle pathophysiology, may provide a framework for future investigations into the therapeutic potential of NAH in mammals.[4][12][13]

Conclusion

N-Acetyl-L-histidine hydrate is a molecule with a significant and well-defined biological role in poikilothermic vertebrates as an osmolyte and a key component of a molecular water pump essential for maintaining ocular lens clarity. Its metabolic pathway is a simple, yet elegantly compartmentalized, cycle of synthesis and degradation. While its function in mammals remains an area of active investigation due to its low abundance, its confirmed presence in human fluids warrants further research to elucidate its potential physiological and pathological significance. The experimental protocols outlined in this guide provide a basis for further exploration into the functions of this intriguing biomolecule.

References

- 1. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Occurrence of a novel acetylated amino acid, N(alpha)-acetylhistidine, in skeletal muscle of freshwater fish and other ectothermic vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CAS 213178-97-3: N-acetyl-L-histidine hydrate | CymitQuimica [cymitquimica.com]

- 12. N-Acetylcysteine ameliorates skeletal muscle pathophysiology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Acetylcysteine Alleviates Impaired Muscular Function Resulting from Sphingosine Phosphate Lyase Functional Deficiency-Induced Sphingoid Base and Ceramide Accumulation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-L-histidine: A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-L-histidine (NAH) is an endogenous acetylated amino acid derived from L-histidine. While present in trace amounts in mammals, it is a prominent metabolite in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates, where it plays a crucial role in osmoregulation and maintaining tissue homeostasis.[1][2] The primary hypothesized mechanism of action in these organisms is the "molecular water pump" (MWP), a novel system for cellular water transport essential for maintaining lens clarity and preventing cataracts.[3][4] Additionally, due to the imidazole ring of its histidine moiety, NAH possesses pH-buffering capabilities. Its potential antioxidant properties, analogous to the well-studied N-acetylcysteine (NAC), are an area of emerging interest.[5] This technical guide provides a comprehensive overview of the current understanding of NAH, detailing its physiological functions, underlying mechanisms, quantitative data, and relevant experimental methodologies.

Core Functions and Mechanisms of Action

The Molecular Water Pump (MWP) Hypothesis

The most well-documented function of N-Acetyl-L-histidine is its role in the "molecular water pump" of the ocular lens in fish.[3][6] This mechanism is critical for maintaining the dehydrated state of the lens, which is necessary for its transparency.[2][4]

The MWP mechanism is characterized by a unique compartmentalization of NAH synthesis and degradation:

-

Synthesis: Within the lens cells, NAH is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase.[2][7]

-

Efflux: NAH is then transported out of the lens cells and into the surrounding ocular fluid, moving down its concentration gradient. It is hypothesized that each molecule of NAH carries with it a significant number of water molecules (estimated at 33) out of the lens, effectively pumping water against a water gradient.[3][6]

-

Hydrolysis: In the ocular fluid, an acylase enzyme hydrolyzes NAH back into L-histidine and acetate.[2][8]

-

Re-uptake and Re-synthesis: The L-histidine is then actively transported back into the lens cells, where it is re-acetylated to form NAH, thus completing the cycle.[2][9]

This continuous, energy-dependent cycling of NAH serves to actively remove water from the lens, preventing swelling and the formation of cataracts.[3][8]

Osmoregulation in the Nervous System

In the brains of poikilothermic vertebrates, NAH is a major osmolyte, present in high millimolar concentrations.[1] It helps to maintain cellular volume and osmotic balance in the nervous system. This is in contrast to homeothermic (warm-blooded) vertebrates, including mammals, where N-acetylaspartate (NAA) is the predominant acetylated amino acid serving a similar function, and NAH is found in much lower concentrations.[1][2]

pH Buffering

The imidazole ring of the histidine residue in NAH has a pKa value of approximately 7.05, which is very close to physiological pH. This property allows NAH to act as an effective pH buffer, helping to maintain acid-base homeostasis in tissues where it is abundant. Its buffering capacity is comparable to that of anserine, another histidine-containing dipeptide known for its role in pH regulation in muscle tissue.

Potential Antioxidant Activity

While direct evidence for the antioxidant properties of N-Acetyl-L-histidine is limited, its structural similarity to N-acetylcysteine (NAC), a well-known antioxidant, suggests it may have similar capabilities.[5][10] The proposed mechanism for related compounds involves direct scavenging of reactive oxygen species (ROS) and serving as a precursor for the synthesis of other antioxidant molecules.[4][11] N-acetylcarnosine, a dipeptide containing NAH, has been shown to possess antioxidant properties and may act as a more stable pro-drug of carnosine.[5]

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| Concentration in Tissues | |||

| Fish Lens | 3.3–21.7 mM | Various fish species | [2] |

| Fish Skeletal Muscle | >1 µmol/g (in 13 of 91 species) | Freshwater fish | [12] |

| Siamese Fighting Fish Muscle | 10.37 µmol/g | Betta splendens | [12] |

| Mammalian Brain | Trace amounts | Mammals | [1] |

| Physicochemical Properties | |||

| pKa (Imidazole Ring) | 7.05 | In solution | |

| Molecular Water Pump | |||

| Water Molecules per NAH | 33 | Goldfish lens (calculated) | [3][6] |

| In Vitro Antioxidant Activity (N-acetylcarnosine) | |||

| Inhibition of LPS-Induced Nitric Oxide Synthesis | ~70% | BV2 Microglial Cells | [5] |

Experimental Protocols

Isolation of N-Acetyl-L-histidine from Biological Tissue (Reconstructed)

This protocol is based on early methods used for the isolation of NAH from frog heart tissue.[13]

-

Objective: To isolate NAH from biological samples for characterization.

-

Methodology:

-

Homogenization: Homogenize fresh tissue (e.g., frog heart) in a suitable buffer.

-

Protein Precipitation: Add a protein precipitating agent like trichloroacetic acid (TCA) to the homogenate and centrifuge to remove precipitated proteins.

-

Chromatography: Apply the supernatant to a paper chromatography system (e.g., Whatman No. 1 filter paper) using a solvent system such as phenol-hydrochloric acid.

-

Detection: Identify NAH by its diazo-positive and ninhydrin-negative reaction, and its characteristic Rf value.

-

Elution and Purification: Elute the identified spot from the chromatogram and further purify using appropriate techniques.

-

Chemical Synthesis of N-Acetyl-L-histidine

This protocol outlines a general method for the chemical synthesis of NAH.[13]

-

Objective: To synthesize NAH for experimental use.

-

Methodology:

-

Dissolution: Dissolve L-histidine in water in a flask equipped with a stirrer and cool in an ice bath.

-

Acetylation: Add acetic anhydride portion-wise to the stirred solution. The reaction is exothermic and should be kept cool.

-

Crystallization: After the reaction is complete, store the solution in a refrigerator overnight to allow for the crystallization of NAH.

-

Isolation and Washing: Collect the crystalline precipitate by suction filtration and wash with a small amount of ice-cold water.

-

Purification: Dry the crude product and recrystallize from hot water or an ethanol-water mixture for further purification.

-

Characterization: Confirm the identity and purity of the synthesized NAH by melting point determination, elemental analysis, and NMR spectroscopy.

-

Identification of N-Acetyl-L-histidine by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique for the unambiguous identification of NAH.[14]

-

Objective: To identify and characterize NAH in a sample.

-

Methodology:

-

Sample Preparation: Dissolve 1-5 mg of the NAH sample in a deuterated solvent (e.g., D₂O) in an NMR tube. Adjust the pH if necessary (e.g., to 7.4).

-

Data Acquisition: Acquire a 1D ¹H NMR spectrum on a suitable spectrometer (e.g., 500 MHz).

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.

-

Spectral Interpretation: Identify the characteristic signals of NAH. In D₂O at pH 7.4, the key chemical shifts are approximately:

-

8.05 ppm (singlet, H2 of imidazole ring)

-

7.05 ppm (singlet, H4 of imidazole ring)

-

4.44 ppm (doublet of doublets, Hα)

-

3.16 ppm (doublet of doublets, Hβ₁)

-

3.00 ppm (doublet of doublets, Hβ₂)

-

1.97 ppm (singlet, acetyl CH₃)[14]

-

-

Conclusion and Future Directions

N-Acetyl-L-histidine is a multifaceted molecule with well-established roles in osmoregulation and a unique "molecular water pump" mechanism in poikilothermic vertebrates. Its functions as a pH buffer and potential antioxidant warrant further investigation, particularly in mammalian systems where its presence, though minimal, is confirmed.[1] For researchers and drug development professionals, the unique biological functions of NAH, especially its involvement in maintaining tissue hydration and homeostasis, present intriguing possibilities for therapeutic applications. Future research should focus on elucidating the potential roles of NAH in mammalian physiology and pathology, exploring its antioxidant and neuroprotective capabilities, and investigating its potential as a therapeutic agent in conditions related to cellular hydration and oxidative stress.

References

- 1. benchchem.com [benchchem.com]

- 2. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Function of the N-acetyl-L-histidine system in the vertebrate eye. Evidence in support of a role as a molecular water pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histidine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Occurrence of a novel acetylated amino acid, N(alpha)-acetylhistidine, in skeletal muscle of freshwater fish and other ectothermic vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate, scientifically known as N-acetyl-L-histidine hydrate, is a derivative of the essential amino acid L-histidine. This technical guide provides a comprehensive overview of its core physicochemical properties, offering critical data for researchers and professionals in drug development and related scientific fields. The document details experimental protocols for the determination of key parameters, presents quantitative data in structured tables, and includes visualizations of its metabolic pathway to furnish a thorough understanding of this compound.

Chemical Identity and Structure

N-acetyl-L-histidine hydrate is characterized by the acetylation of the alpha-amino group of L-histidine, a modification that can influence its stability and solubility. The presence of a water molecule in its hydrated form is a key structural feature.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate[1][2] |

| Synonyms | N-Acetyl-L-histidine monohydrate, Ac-His-OH monohydrate[3] |

| CAS Number | 39145-52-3[1] |

| Molecular Formula | C₈H₁₃N₃O₄[1][2] |

| Molecular Weight | 215.21 g/mol [2] |

| InChI Key | PSWSDQRXCOJSFC-FJXQXJEOSA-N[1] |

Physicochemical Properties

The physicochemical characteristics of N-acetyl-L-histidine hydrate are fundamental to its behavior in both in vitro and in vivo systems. These properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Appearance | White to off-white crystalline powder. | |

| Melting Point | 163°C[1][4] | Some sources report a range of 150-170°C with decomposition.[5] The anhydrous form has a reported melting point of 187°C.[6] |

| Solubility | Soluble in water.[4] | A more specific solubility is 62.5 mg/mL in water, which can be enhanced with ultrasonic treatment and heating to 60°C.[7] It is slightly soluble in DMSO.[8] |

| pKa | 3.16 (Predicted for the carboxylic acid), 6.55 (Predicted for the imidazole ring) | Predicted values are for the anhydrous form.[8][9] Experimental determination is recommended for the hydrate. |

| Optical Rotation | +44.0 to +49.0° (c=1 in H₂O at 20°C)[3] | |

| Water Content | 7.0 to 10.0%[3] | Corresponds to the monohydrate form. |

Biological Significance

N-acetyl-L-histidine is an endogenous metabolite found in vertebrates.[10] In poikilothermic (cold-blooded) vertebrates like fish, amphibians, and reptiles, it is a major osmolyte in the brain, retina, and lens, present in high concentrations.[10][11] In contrast, it is found in much lower amounts in the tissues of homeothermic (warm-blooded) vertebrates, including mammals.[7] It has been suggested that N-acetyl-L-histidine may have antioxidant properties, contributing to cellular protection against oxidative stress.

Metabolic Pathway

The biosynthesis of N-acetyl-L-histidine involves the enzymatic transfer of an acetyl group from acetyl-CoA to L-histidine. Its degradation pathway regenerates L-histidine.

Caption: Biosynthesis and catabolism of N-acetyl-L-histidine.

Experimental Protocols

The following sections outline the methodologies for determining the key physicochemical properties of N-acetyl-L-histidine hydrate.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Protocol:

-

Ensure the N-acetyl-L-histidine hydrate sample is a fine, dry powder. If necessary, gently crush any large crystals.

-

Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of approximately 2-3 mm.[6]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a steady rate of approximately 10°C per minute for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for melting point determination.

Solubility Determination

A shake-flask method can be used to determine the aqueous solubility.

Protocol:

-

Prepare a series of saturated solutions by adding an excess of N-acetyl-L-histidine hydrate to a known volume of purified water in sealed flasks.

-

Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solutions to stand to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot to remove any remaining solid particles.

-

Determine the concentration of the dissolved N-acetyl-L-histidine hydrate in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

Potentiometric titration is a common and accurate method for determining the dissociation constants (pKa).

Protocol:

-

Calibrate a pH meter with standard buffer solutions.

-

Dissolve a precisely weighed amount of N-acetyl-L-histidine hydrate in a known volume of deionized water.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

Continue the titration past the equivalence points.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa will correspond to the deprotonation of the carboxylic acid, and the second to the deprotonation of the imidazole ring.

Stability Testing

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[4][12]

Protocol:

-

Store samples of N-acetyl-L-histidine hydrate in controlled environmental chambers under various conditions as specified by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[4][5]

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies), withdraw samples.[5]

-

Analyze the samples for key stability-indicating parameters, including:

-

Appearance (color, physical state)

-

Assay (to determine the amount of active substance)

-

Presence of degradation products (using a stability-indicating HPLC method)

-

Water content

-

-

Evaluate the data to establish a re-test period or shelf life for the compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. The presented data and experimental protocols are essential for its application in research and development, particularly in the pharmaceutical industry. A thorough understanding of these properties will facilitate formulation development, quality control, and the investigation of its biological roles.

References

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. chm.uri.edu [chm.uri.edu]

- 3. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. pharmaacademias.com [pharmaacademias.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N-Acetyl-L-histidine | 2497-02-1 [amp.chemicalbook.com]

- 9. ModelSEED [modelseed.org]

- 10. academic.oup.com [academic.oup.com]

- 11. pharmabeginers.com [pharmabeginers.com]

- 12. database.ich.org [database.ich.org]

N-Acetylhistidine as an Osmolyte in Poikilothermic Vertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylhistidine (NAH) is a significant organic osmolyte in poikilothermic vertebrates, playing a crucial role in cellular volume regulation, particularly in response to osmotic stress. This technical guide provides a comprehensive overview of the current understanding of NAH as an osmolyte in these animals. It summarizes quantitative data on NAH distribution, details experimental protocols for its analysis, and elucidates the known signaling pathways involved in its regulation. This document is intended to be a valuable resource for researchers investigating the physiological roles of NAH and its potential applications in drug development.

Introduction

Poikilothermic vertebrates, including fish, amphibians, and reptiles, inhabit environments with fluctuating salinity and water availability, necessitating robust mechanisms for cellular osmotic regulation. Organic osmolytes are small, nitrogenous compounds that accumulate in the cytoplasm to maintain cell volume and protect cellular structures from the denaturing effects of high ionic strength without perturbing protein function. Among these, N-acetylhistidine (NAH) has emerged as a key player, particularly in the brain, retina, and lens of these animals.[1] In contrast to homeothermic vertebrates where N-acetylaspartate (NAA) is the predominant acetylated amino acid in the brain, NAH is found in significantly higher concentrations in poikilotherms.[2]

This guide delves into the technical aspects of NAH as an osmolyte, presenting curated data, detailed methodologies, and visual representations of the underlying biochemical processes to facilitate further research in this field.

Quantitative Distribution of N-Acetylhistidine

The concentration of N-acetylhistidine varies significantly across different species of poikilothermic vertebrates and within different tissues, often in response to environmental osmotic conditions. The following tables summarize the available quantitative data.

Table 1: N-Acetylhistidine Concentration in Fish Tissues

| Species | Tissue | Condition | NAH Concentration | Reference |

| Atlantic salmon (Salmo salar) | Lens | Freshwater | ~5.5 µmol/g | [3] |

| Lens | Seawater (2h post-transfer) | ~7.3 µmol/g (~5 mM increase) | [3] | |

| Lens | Hypo-osmotic culture (-100 mOsm/kg) | Decreased efflux in control diet fish, 10-fold increased efflux in histidine-supplemented diet fish | [3][4] | |

| Lens | Hyper-osmotic culture (+50 mOsm/kg) | Increased | [3][5] | |

| Carp | Lens | Normal | ~12 mM | [1] |

| 14 Fish Species (various) | Lens | Normal | 3.3–21.7 mM | [1] |

| Siamese fighting fish (Betta splendens) | Skeletal Muscle | Normal | 10.37 µmol/g | [6][7] |

| Three spot gourami (Trichogaster trichopterus) | Skeletal Muscle | Normal | 3.17–6.16 µmol/g | [6][7] |

| Glass catfish (Kryptopterus bicirrhis) | Skeletal Muscle | Normal | 3.17–6.16 µmol/g | [6][7] |

| Nile tilapia (Oreochromis niloticus) | Skeletal Muscle | Normal | 3.17–6.16 µmol/g | [6][7] |

| Ram cichlid (Mikrogeophagus ramirezi) | Skeletal Muscle | Normal | 3.17–6.16 µmol/g | [6][7] |

| Guapote tigre (Parachromis managuensis) | Skeletal Muscle | Normal | 3.17–6.16 µmol/g | [6][7] |

Table 2: N-Acetylhistidine Concentration in Amphibian and Reptile Tissues

| Species Group | Tissue | NAH Concentration | Reference |

| Amphibians (5 species) | Skeletal Muscle | < 0.25 µmol/g | [6][7] |

| Reptiles (4 species) | Skeletal Muscle | < 0.25 µmol/g | [6][7] |

Note: There is a notable lack of extensive quantitative data for N-acetylhistidine concentrations in amphibians and reptiles, particularly under conditions of osmotic stress. This represents a significant area for future research.

Experimental Protocols

Accurate quantification of N-acetylhistidine and the characterization of the enzymes involved in its metabolism are crucial for understanding its role as an osmolyte. This section provides detailed methodologies for key experiments.

Quantification of N-Acetylhistidine in Tissues by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the analysis of related imidazole compounds and N-acetylated amino acids.[8][9]

Objective: To quantify the concentration of N-acetylhistidine in vertebrate tissue samples.

Materials:

-

Tissue sample (e.g., fish brain, lens, muscle)

-

Liquid nitrogen

-

-80°C freezer

-

Ice-cold 0.4 M perchloric acid (PCA)[10]

-

Ice-cold 10% Trichloroacetic acid (TCA) solution (w/v)[8]

-

Dounce tissue grinder or bead-based homogenizer[10]

-

Refrigerated centrifuge

-

3 M Potassium hydroxide (KOH)[10]

-

pH indicator strips

-

0.22 µm syringe filters

-

HPLC vials

-

N-Acetylhistidine standard

-

HPLC system with a C18 column (e.g., TSK-gel ODS-80Ts, 4.6 mm × 150 mm, 5 µm) and UV detector[9]

-

Mobile phase: 50 mmol/L potassium dihydrogen phosphate (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4 v/v)[9]

-

Ultrapure water

Procedure:

-

Sample Collection and Preservation:

-

Sample Preparation (Deproteinization):

-

On the day of extraction, place the frozen tissue on dry ice.[10]

-

Weigh the frozen tissue.

-

Homogenize the tissue in 5-10 volumes of ice-cold 10% TCA or 0.4 M PCA using a pre-chilled Dounce tissue grinder or a bead-based homogenizer.[8][10]

-

Incubate the homogenate on ice for 20 minutes.[10]

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[8][10]

-

Carefully collect the supernatant.

-

-

Neutralization (if using PCA):

-

Neutralize the acidic supernatant by adding 3 M KOH dropwise while vortexing.[10]

-

Monitor the pH with indicator strips until it reaches 6.5-7.5.[10]

-

Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.[10]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.[10]

-

-

Final Sample Preparation:

-

Standard Curve Preparation:

-

Prepare a stock solution of N-acetylhistidine in the mobile phase.

-

Perform serial dilutions to create a series of standard solutions with known concentrations (e.g., 0.1 µmol/L to 250 µmol/L).[9]

-

-

HPLC Analysis:

-

Data Analysis:

-

Identify the peak corresponding to N-acetylhistidine based on the retention time of the standards.

-

Integrate the peak area for each standard and sample.

-

Construct a standard curve by plotting peak area against the concentration of the standards.

-

Determine the concentration of N-acetylhistidine in the samples by interpolating their peak areas on the standard curve.

-

Express the final concentration as µmol/g of wet tissue weight.

-

Enzymatic Assay for Histidine N-Acetyltransferase (HisAT) Activity

This protocol provides a general framework for measuring the activity of HisAT, the enzyme responsible for NAH synthesis.

Objective: To determine the enzymatic activity of HisAT in tissue extracts.

Principle: The activity of HisAT is measured by quantifying the production of one of its products, either N-acetylhistidine or Coenzyme A (CoA).

Materials:

-

Tissue extract containing HisAT

-

L-histidine (substrate)

-

Acetyl-CoA (substrate)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Reagents for product detection (e.g., HPLC system for NAH, or DTNB for CoA)

-

Microplate reader (if using a colorimetric assay)

Procedure:

-

Enzyme Preparation:

-

Prepare a crude or purified enzyme extract from the tissue of interest.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing assay buffer, L-histidine, and Acetyl-CoA at optimized concentrations.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubate at a constant temperature for a defined period.

-

Stop the reaction (e.g., by adding acid or by heat inactivation).

-

-

Product Quantification:

-

Quantify the amount of N-acetylhistidine produced using the HPLC method described in section 3.1.

-

Alternatively, quantify the amount of CoA produced using a colorimetric assay with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured at 412 nm.

-

-

Data Analysis:

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

-

Signaling Pathways and Regulation

The concentration of N-acetylhistidine is dynamically regulated in response to osmotic stress. While the complete signaling cascades are still under investigation, evidence points towards the involvement of mitogen-activated protein kinase (MAPK) pathways, which are key players in cellular responses to environmental stresses in vertebrates.[11][12][13][14][15]

Biosynthesis and Degradation of N-Acetylhistidine

The core metabolic pathway of N-acetylhistidine is a two-step cycle.

-

Synthesis: N-acetylhistidine is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase (HisAT) .[1][16]

-

Degradation: N-acetylhistidine is hydrolyzed back to L-histidine and acetate by N-acetylhistidine deacetylase (also known as anserinase) .[9]

In some tissues, like the fish lens, this pathway is compartmentalized. NAH is synthesized within the lens cells but cannot be degraded there. For hydrolysis, it is exported to the ocular fluid where the deacetylase is located. The resulting L-histidine is then actively transported back into the lens for re-synthesis into NAH.[1][16] This energy-dependent cycle is hypothesized to function as a "molecular water pump," where the efflux of NAH carries water out of the lens, helping to maintain its dehydrated state and transparency.[1][16]

Putative Signaling Pathway for NAH Regulation under Osmotic Stress

Based on the established role of MAPK pathways in the osmotic stress response of vertebrates, a putative signaling cascade for the regulation of NAH levels can be proposed.

Under hyperosmotic stress, cell shrinkage can activate osmosensors in the cell membrane. This triggers a signaling cascade that can involve the activation of various MAP kinases, such as p38 MAPK and JNK. These activated kinases can then phosphorylate and activate transcription factors. These transcription factors may then upregulate the expression of genes involved in NAH synthesis, such as the gene encoding for HisAT. The resulting increase in HisAT activity would lead to a higher rate of NAH synthesis and its accumulation in the cell, counteracting the osmotic stress. Conversely, under hypo-osmotic stress, a different signaling pathway would likely lead to the downregulation of NAH synthesis and/or an increase in its efflux from the cell.

Experimental Workflow for Studying NAH as an Osmolyte

A logical workflow for investigating the role of N-acetylhistidine as an osmolyte in a poikilothermic vertebrate is presented below.

Conclusion and Future Directions

N-acetylhistidine is a vital osmolyte in poikilothermic vertebrates, with particularly high concentrations in the neural and ocular tissues of fish. Its role in cellular volume regulation, especially through the proposed "molecular water pump" mechanism in the lens, highlights its importance for maintaining tissue function under osmotic stress. While significant progress has been made in understanding its distribution and metabolism, several areas warrant further investigation.

Future research should focus on:

-

Expanding quantitative studies to include a wider range of amphibian and reptile species under various osmotic conditions.

-

Elucidating the complete signaling pathways that regulate NAH synthesis and degradation in response to osmotic stress.

-

Investigating the potential of NAH and its metabolic pathways as targets for drug development, particularly in the context of aquaculture and the prevention of osmotic stress-related pathologies in fish.

This technical guide provides a solid foundation for researchers to build upon, with the aim of further unraveling the multifaceted role of N-acetylhistidine in the physiology of poikilothermic vertebrates.

References

- 1. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. N-acetylhistidine, a novel osmolyte in the lens of Atlantic salmon (Salmo salar L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of a novel acetylated amino acid, N(alpha)-acetylhistidine, in skeletal muscle of freshwater fish and other ectothermic vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. [PDF] Evolution of osmotic stress signaling via MAP kinase cascades. | Semantic Scholar [semanticscholar.org]

- 12. Mitogen-activated protein kinases as key players in osmotic stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Evolution of osmotic stress signaling via MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Osmotic stress sensing and signaling in fishes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of N-Acetyl-L-histidine: A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

N-Acetyl-L-histidine (NAH) is an endogenously produced metabolite derived from the essential amino acid L-histidine. While present in modest concentrations in mammals, NAH is a notably abundant biomolecule in the neural and ocular tissues of many poikilothermic vertebrates, where it plays a critical role in osmoregulation and tissue homeostasis. The synthesis of NAH is a direct enzymatic process catalyzed by histidine N-acetyltransferase. This technical guide provides an in-depth examination of the NAH biosynthetic pathway, offering a resource for researchers, scientists, and professionals in drug development. The guide details the enzymatic reaction, presents quantitative data on enzyme kinetics, outlines comprehensive experimental protocols for enzyme purification and activity assessment, and includes visual diagrams of the metabolic pathway and associated experimental workflows.

Introduction

N-Acetyl-L-histidine is an acetylated derivative of L-histidine, synthesized through the enzymatic transfer of an acetyl group from acetyl-CoA. This reaction is catalyzed by the enzyme L-histidine N-acetyltransferase (EC 2.3.1.33), also referred to as acetylhistidine synthetase.[1][2] In humans, the enzyme responsible for this activity has been identified as N-acetyltransferase 16 (NAT16), also known as HisAT.[3]

The biological significance of NAH exhibits a striking phylogenetic divergence. In poikilothermic (cold-blooded) vertebrates, such as fish, amphibians, and reptiles, NAH is found in high concentrations, particularly in the brain, retina, and lens.[4][5] In these tissues, it functions as a major osmolyte. A key hypothesized role for NAH in the ocular lens of fish is as a "molecular water pump," a mechanism to maintain the dehydrated state of the lens and prevent cataract formation.[6][7] This involves a unique compartmentalized metabolism where NAH is synthesized in the lens, exported to the ocular fluid for hydrolysis back to L-histidine, which is then reabsorbed by the lens for subsequent NAH synthesis.[4][5][6]

In contrast, mammals maintain significantly lower levels of NAH, with N-acetylaspartate (NAA) serving as the predominant acetylated amino acid in the brain.[4][8] Despite its lower abundance, the presence of NAH in mammalian systems suggests a conserved, albeit potentially different, physiological role that is an active area of investigation.

This guide aims to provide a detailed technical overview of the biosynthesis of N-Acetyl-L-histidine from L-histidine, focusing on the core enzymatic reaction and the methodologies used to study it.

The Biosynthetic Pathway of N-Acetyl-L-histidine

The synthesis of N-Acetyl-L-histidine is a single-step enzymatic reaction.

Reaction:

L-histidine + Acetyl-CoA ⇌ N-Acetyl-L-histidine + CoA-SH

Enzyme: L-histidine N-acetyltransferase (EC 2.3.1.33)

This reaction involves the transfer of the acetyl group from acetyl-coenzyme A to the α-amino group of L-histidine.[1][2]

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Inhibition of Histone Acetyltransferase by Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Histidine N-acetyltransferase (EC 2.3.1.33) and N-acetylhistidine (NAH) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine N-acetyltransferase (HISAT), classified under EC 2.3.1.33, is a pivotal enzyme in the biosynthesis of N-acetylhistidine (NAH). This guide provides a comprehensive technical overview of HISAT, detailing its biochemical properties, kinetic parameters, and the physiological context of its product, NAH. Particular emphasis is placed on the enzyme's role in poikilothermic vertebrates, where NAH is a key osmolyte. This document includes detailed experimental protocols for enzyme purification and activity assays, quantitative data summaries, and visual diagrams of the relevant biochemical pathways and experimental workflows to serve as a valuable resource for researchers and drug development professionals.

Introduction

Histidine N-acetyltransferase (HISAT) is an enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to the α-amino group of L-histidine, producing N-acetyl-L-histidine (NAH) and Coenzyme A.[1] This enzyme belongs to the transferase family, specifically the acyltransferases. The systematic name for this enzyme class is acetyl-CoA:L-histidine N-acetyltransferase, with other common names including acetylhistidine synthetase and histidine acetyltransferase.[1]

NAH is a significant biomolecule with varied physiological roles across vertebrates. It is found in high concentrations in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates like fish, amphibians, and reptiles, where it functions as a crucial osmolyte.[2][3] In these organisms, NAH is a key component of the "molecular water pump" hypothesis, which is essential for maintaining lens clarity and preventing cataracts.[3][4][5] In contrast, homeothermic (warm-blooded) vertebrates, including mammals, have significantly lower concentrations of NAH, with N-acetylaspartate (NAA) serving analogous functions.[2][3]

The human homolog of HISAT is encoded by the NAT16 gene.[6] The human enzyme, also known as HisAT, has been identified as responsible for histidine acetylation in vitro and in vivo.[2] A variant of human NAT16 has been associated with reduced plasma levels of acetylhistidine and an increased risk of kidney disease.[6]

Biochemical Properties and Kinetics

The biochemical properties of Histidine N-acetyltransferase have been characterized in some species, most notably in fish, where its activity is prominent. The human homolog, NAT16, has also been studied.

Quantitative Data

The following tables summarize the available quantitative data for Histidine N-acetyltransferase from Nile tilapia brain and human NAT16.

| Parameter | Value (Nile Tilapia Brain HISAT) | Reference |

| Km for L-histidine | 0.45 mM | [3] |

| Km for Acetyl-CoA | 0.027 mM | [3] |

| Optimal pH | 7.0 - 9.5 (broad) | [3] |

| Molecular Weight | 39,000 Da | [3] |

| Divalent Metal Ion Requirement | Not required | [3] |

| Parameter | Value (Human NAT16 - Wild Type) | Value (Human NAT16 - F63S Variant) | Reference |

| Apparent Km for Histidine | ~100 µM | ~360 µM (3.6-fold higher) | [6] |

| Substrate Specificity | High for L-histidine, 1-methyl-histidine, and 3-methyl-histidine. Some activity towards arginine, lysine, ornithine, phenylalanine, tyrosine, and methionine. No activity towards D-histidine, carnosine, and histamine. | Not explicitly stated, but reduced affinity for histidine is noted. | [2] |

Substrate Specificity

The semi-purified HISAT from Nile tilapia brain exhibits a strict substrate specificity for L-histidine and its methyl derivatives.[3] The human NAT16 enzyme also shows a strong preference for histidine and its methylated forms.[2] While some activity is observed with other amino acids like arginine and lysine, the reaction rate is significantly slower.[2]

Inhibitors

Specific inhibitors for Histidine N-acetyltransferase (EC 2.3.1.33) with determined Ki values are not extensively documented in the current literature. However, inhibitor screening assays for other N-acetyltransferases have been developed and could be adapted for HISAT.[4][5] These methods often involve in silico screening of compound libraries followed by in vitro validation.[2]

NAH Synthesis and Physiological Role

The NAH Synthesis Pathway

The synthesis of N-acetylhistidine is a single-step enzymatic reaction. The subsequent breakdown of NAH to regenerate L-histidine is catalyzed by N-acetylhistidine deacetylase.

The "Molecular Water Pump" Hypothesis

In the eyes of poikilothermic vertebrates, the synthesis and degradation of NAH are spatially separated, forming a metabolic cycle that is hypothesized to function as a "molecular water pump".[3][4] NAH is synthesized in the lens and then exported to the ocular fluid, where it is hydrolyzed. This process is thought to transport water out of the lens, maintaining its dehydrated state and clarity.[5]

Regulation of Histidine N-acetyltransferase

The regulation of HISAT is not yet fully understood. As a member of the GNAT (Gcn5-related N-acetyltransferase) superfamily, its activity could potentially be regulated at the transcriptional level or through post-translational modifications.

Gene Expression

Studies on fish have shown that gene expression profiles, including those of metabolic enzymes, can be altered in response to environmental stressors such as temperature changes. While direct evidence for the regulation of the NAT16 gene in fish is limited, it is plausible that its expression is modulated by environmental cues to adjust the intracellular concentration of the osmolyte NAH.

Post-Translational Modifications

The GNAT superfamily of enzymes is known to be regulated by various post-translational modifications (PTMs), including phosphorylation. These modifications can alter enzyme activity, stability, and protein-protein interactions. However, specific PTMs that regulate the activity of Histidine N-acetyltransferase have not yet been identified.

Experimental Protocols

Purification of Recombinant Histidine N-acetyltransferase (His-tagged)

This protocol describes the purification of a 6xHis-tagged HISAT from E. coli.

Materials:

-

E. coli cell pellet expressing His-tagged HISAT

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA Agarose resin

-

Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

Procedure:

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice. Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the protein with Elution Buffer and collect fractions.

-

-

Analysis and Dialysis:

-

Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

-

Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole.

-

-

Storage: Aliquot the purified enzyme and store at -80°C.

Histidine N-acetyltransferase Activity Assay (Spectrophotometric)

This assay measures the production of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that absorbs at 412 nm.

Materials:

-

Purified HISAT enzyme

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

L-histidine stock solution

-

Acetyl-CoA stock solution

-

DTNB stock solution (in Assay Buffer)

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In each well or cuvette, prepare a reaction mixture containing Assay Buffer, L-histidine (e.g., final concentration of 0.5 mM), and DTNB (e.g., final concentration of 0.2 mM).

-

Initiate Reaction: Add Acetyl-CoA (e.g., final concentration of 0.1 mM) to the reaction mixture and briefly mix.

-

Enzyme Addition: Start the reaction by adding the purified HISAT enzyme.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm over time.

-

Calculation: Calculate the initial reaction velocity using the molar extinction coefficient of the DTNB product (14,150 M⁻¹cm⁻¹).

Quantification of N-acetylhistidine by HPLC

This protocol is adapted from methods for analyzing histidine-containing compounds in fish tissue.

Materials:

-

Tissue sample (e.g., fish brain or lens)

-

10% Trichloroacetic acid (TCA)

-

Mobile Phase: 50 mM potassium dihydrogen phosphate (pH 3.4) containing 6 mM 1-heptanesulfonic acid and 4% acetonitrile

-

N-acetylhistidine standard

-

HPLC system with a C18 column (e.g., TSK-gel ODS-80Ts, 4.6 mm x 150 mm, 5 µm) and UV detector

Procedure:

-

Sample Preparation:

-

Homogenize the tissue sample in 5 volumes of ice-cold 10% TCA.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Standard Curve: Prepare a series of NAH standards in the mobile phase.

-

HPLC Analysis:

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to 210 nm.

-

Inject a fixed volume of the standards and samples.

-

-

Quantification: Determine the concentration of NAH in the samples by comparing the peak areas to the standard curve.

Conclusion

Histidine N-acetyltransferase is a key enzyme in the metabolism of histidine, particularly in poikilothermic vertebrates where its product, N-acetylhistidine, plays a vital role in osmoregulation. While significant progress has been made in understanding the function of this enzyme and its physiological context, further research is needed to fully elucidate its regulatory mechanisms, identify specific inhibitors, and explore its potential as a therapeutic target, especially in the context of human diseases where alterations in histidine metabolism may be implicated. The protocols and data presented in this guide provide a solid foundation for future investigations into this important enzyme.

References

- 1. Classification and phylogeny for the annotation of novel eukaryotic GNAT acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] identified by in silico molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Partial purification and characterization of histidine acetyltransferase in brain of Nile tilapia (Oreochromis niloticus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and Functional Diversity of GCN5-Related N-Acetyltransferases (GNAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial GCN5-Related N-Acetyltransferases: From Resistance to Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Compartmentalized Metabolism of N-acetylhistidine in the Fish Lens

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylhistidine (NAH) is a dipeptide highly concentrated in the ocular lens of many poikilothermic vertebrates, particularly teleost fish. Its metabolism is uniquely compartmentalized, playing a critical role in maintaining lens transparency and osmoregulation. This document provides a comprehensive technical overview of the synthesis, transport, and enzymatic breakdown of NAH. It details the spatial separation of its metabolic pathway, with synthesis occurring within the lens and hydrolysis confined to the surrounding ocular fluids. This guide synthesizes quantitative data on metabolite concentrations and enzyme kinetics, presents detailed experimental protocols for the key enzymes and analytical quantification, and provides visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in ophthalmology, biochemistry, and pharmacology.

Introduction: The Paradox of N-acetylhistidine in Lens Physiology

The crystalline lens of the fish eye is a highly specialized, avascular tissue that must maintain a precise water balance and protein structure to ensure transparency. A key molecule in this process is N-acetylhistidine (NAH), which can be found in concentrations ranging from 3.3 to 21.7 mM across various fish species.[1] The metabolism of NAH is highly unusual; it is synthesized within the lens cells from L-histidine and acetyl-CoA, yet these same cells lack the enzymatic machinery to hydrolyze it.[1]

This metabolic arrangement necessitates a compartmentalized cycle:

-

Synthesis: NAH is produced within the lens cytoplasm.

-

Export: NAH is transported out of the lens into the surrounding ocular fluid (aqueous and vitreous humor).

-

Hydrolysis: In the ocular fluid, the enzyme N-acetylhistidine deacetylase cleaves NAH back into L-histidine and acetate.

-

Re-uptake: The liberated L-histidine is then actively transported back into the lens to be used again for NAH synthesis.[1]

This energy-dependent cycle has led to the hypothesis that NAH functions as a "molecular water pump," where the efflux of NAH carries bound water out of the lens against a water gradient, thus maintaining the dehydrated state necessary for clarity and preventing cataract formation.[1] Dietary histidine levels have been shown to directly correlate with lens NAH concentrations and inversely with cataract severity, underscoring the pathway's importance in ocular health.[2][3]

Metabolic Pathways and Logical Relationships

The compartmentalization of NAH metabolism is a key feature. The synthesis and hydrolysis are spatially separated between the lens and the ocular fluid, creating a dynamic cycle that is crucial for lens homeostasis.

The NAH Metabolic Cycle

The diagram below illustrates the complete, compartmentalized cycle of N-acetylhistidine metabolism. Synthesis occurs inside the lens, while hydrolysis occurs in the extracellular ocular fluid.

Quantitative Data

The following tables summarize the concentrations of relevant metabolites in the fish lens and the kinetic properties of the key enzymes involved in the NAH metabolic cycle.

Table 1: Metabolite Concentrations in Fish Lens

| Species | Metabolite | Concentration (mM or µmol/g) | Environment/Condition | Reference |

| 14 Fish Species (Range) | N-acetylhistidine | 3.3 - 21.7 mM | Varied | [1] |

| Carp (Cyprinus carpio) | N-acetylhistidine | ~12 mM | Freshwater | [1] |

| Atlantic Salmon (Salmo salar) | N-acetylhistidine | Higher in Seawater | Seawater vs. Freshwater | [1] |

| Atlantic Salmon (Salmo salar) | N-acetylhistidine | Increased with Histidine Diet | Histidine-supplemented diet | [3] |

| Atlantic Salmon (Salmo salar) | L-Histidine | Higher in Histidine Diet | Histidine-supplemented diet | [3] |

| Rainbow Trout (Oncorhynchus mykiss) | N-acetylhistidine | ~5.5 µmol/g | 13°C | [4] |

| Rainbow Trout (Oncorhynchus mykiss) | L-Histidine | ~1.5 µmol/g | 13°C | [4] |

Table 2: Enzyme Kinetic Parameters

Note: Kinetic data for fish-specific lens enzymes are sparse. The data below for Histidine N-acetyltransferase are from human recombinant enzyme, which shares homology with the fish enzyme.

| Enzyme | Species/Source | Substrate | Km | Vmax / kcat | Reference |

| Histidine N-acetyltransferase (HisAT/NAT16) | Human (recombinant) | L-Histidine | 130 µM | 0.04 s-1 (kcat) | |

| Histidine N-acetyltransferase (HisAT/NAT16) | Human (recombinant) | Acetyl-CoA | 15 µM | - | |

| N-acetylhistidine Deacetylase | Skipjack Tuna (Katsuwonus pelamis) | N-acetylhistidine | Not specified | High activity in ocular fluid | [5] |

| N-acetylhistidine Deacetylase | Cod (Gadus callarias) | N-acetylhistidine | Not specified | High activity in ocular fluid | [5] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of NAH metabolism. The following sections provide protocols for key experiments.

Protocol 1: Quantification of NAH and L-Histidine via HPLC

This protocol describes a method for the simultaneous quantification of N-acetylhistidine and L-histidine in fish lens tissue using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Objective: To accurately measure the concentrations of NAH and its precursor, L-histidine, in lens tissue.

Materials:

-

Fish lenses, dissected and immediately frozen in liquid nitrogen.

-

Perchloric acid (PCA), 8-10% (w/v), ice-cold.

-

Potassium hydroxide (KOH) for neutralization.

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., TSK-gel ODS-80Ts, 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: 50 mM potassium dihydrogen phosphate (KH₂PO₄) buffer containing 6 mM 1-heptanesulfonic acid as an ion-pairing agent, adjusted to pH 3.4.

-

Acetonitrile (HPLC grade).

-

N-acetylhistidine and L-histidine standards.

-

0.22 µm syringe filters.

Procedure:

-

Tissue Extraction:

-

Weigh the frozen lens tissue.

-

Homogenize the tissue in 5 volumes of ice-cold 8% perchloric acid.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to precipitate proteins.[6]

-

Carefully collect the supernatant.

-

Neutralize the supernatant with a calculated amount of KOH. The resulting potassium perchlorate precipitate is insoluble and can be removed by a second centrifugation step.

-

Filter the final supernatant through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Prepare the mobile phase (e.g., 96:4 mixture of the aqueous buffer and acetonitrile).[7]

-

Set the column temperature (e.g., 40°C).

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to a wavelength of 210 nm.

-

Inject a standard volume (e.g., 20 µL) of the prepared samples and standards.

-

-

Data Analysis:

-

Generate a standard curve for both NAH and L-histidine using known concentrations of the standards.

-

Identify the peaks in the sample chromatograms based on the retention times of the standards.

-

Calculate the concentration of each analyte in the tissue extract by comparing its peak area to the standard curve. Express the final concentration in µmol per gram of tissue.

-

Protocol 2: Assay for Histidine N-acetyltransferase (HISAT) Activity

This protocol describes a continuous spectrophotometric assay for measuring the activity of HISAT from lens homogenates by quantifying the release of Coenzyme A (CoA-SH) using DTNB [5,5'-dithiobis(2-nitrobenzoic acid)].

Objective: To measure the rate of NAH synthesis by HISAT.

Materials:

-

Lens tissue homogenate (prepared in a non-thiol-containing buffer, e.g., 50 mM Tris-HCl, pH 8.0).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

L-histidine stock solution.

-

Acetyl-Coenzyme A (Acetyl-CoA) stock solution.

-

DTNB stock solution (in Assay Buffer).

-

Spectrophotometer capable of reading at 412 nm.

Procedure:

-

Reaction Setup:

-

In a cuvette or 96-well plate, prepare a reaction mixture containing:

-

Assay Buffer

-

L-histidine (e.g., final concentration of 100-200 µM)

-

DTNB (e.g., final concentration of 0.2 mM)

-

Acetyl-CoA (e.g., final concentration of 20-50 µM)

-

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

-

-

Enzyme Addition and Measurement:

-

Initiate the reaction by adding a specific amount of the lens tissue homogenate (the enzyme source).

-

Immediately begin monitoring the increase in absorbance at 412 nm over time. This absorbance change corresponds to the formation of the yellow-colored TNB anion as DTNB reacts with the CoA-SH released during the reaction.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of CoA-SH formation (µmol/min).

-

Enzyme activity can be expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that produces 1 µmol of product per minute.

-

To determine kinetic parameters (Km and Vmax), the assay should be repeated with varying concentrations of one substrate (e.g., L-histidine) while keeping the other (Acetyl-CoA) at a saturating concentration.

-

Protocol 3: Assay for N-acetylhistidine Deacetylase Activity

This protocol outlines a method to measure the deacetylase activity in ocular fluid by quantifying the amount of L-histidine produced from NAH over time.

Objective: To measure the rate of NAH hydrolysis by the deacetylase enzyme present in ocular fluid.

Materials:

-

Ocular fluid (aqueous or vitreous humor), collected and centrifuged to remove debris.

-

Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

-

N-acetylhistidine (NAH) stock solution.

-

Stopping Reagent: 8-10% Perchloric Acid (PCA).

-

HPLC system for L-histidine quantification (as described in Protocol 4.1).

-

Activator ions (optional, based on literature): ZnCl₂ or CoCl₂ solution (e.g., 1 mM). The enzyme in tuna is activated by zinc or cobaltous ions.[5]

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the Reaction Buffer, activator ions (if used), and a specific volume of ocular fluid.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding NAH to a final concentration (e.g., 1-5 mM).

-

-

Time Course and Reaction Quenching:

-

Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes). For kinetic studies, multiple time points are necessary to ensure the reaction is in the linear range.

-

Stop the reaction at each time point by adding an equal volume of ice-cold PCA. This will precipitate the proteins, including the deacetylase enzyme.

-

Prepare a "time zero" control by adding the PCA before the NAH substrate.

-

-

Sample Preparation and Analysis:

-

Centrifuge the quenched reaction tubes at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and prepare it for HPLC analysis as described in Protocol 4.1.

-

Quantify the amount of L-histidine produced in each sample.

-

-

Data Analysis:

-

Subtract the amount of L-histidine present at time zero from the amounts at subsequent time points to determine the quantity of L-histidine produced by the enzyme.

-

Calculate the reaction rate and express the enzyme activity in appropriate units (e.g., nmol of histidine produced per minute per mL of ocular fluid).

-

Experimental and Workflow Diagrams

Visualizing the workflow for these experiments can aid in their design and execution.

Workflow for Enzyme Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters (Km and Vmax) of an enzyme like HISAT.

Conclusion and Future Directions

The compartmentalized metabolism of N-acetylhistidine in the fish lens represents a sophisticated adaptation for maintaining ocular homeostasis and transparency. The spatial separation of its synthesis and degradation enzymes creates a unique metabolic cycle intrinsically linked to osmoregulation. The protocols and data presented in this guide provide a framework for researchers to investigate this pathway further.

Future research should focus on several key areas:

-

Enzyme Characterization: Detailed kinetic analysis of purified histidine N-acetyltransferase and N-acetylhistidine deacetylase from various fish species is needed to build more accurate metabolic models.

-

Transporter Identification: The specific membrane transporters responsible for the efflux of NAH from the lens and the active re-uptake of L-histidine have yet to be identified and characterized.

-

Pharmacological Modulation: Understanding this pathway could open avenues for developing therapeutic agents to prevent or treat osmotic cataracts in aquaculture, a significant economic issue. Furthermore, insights gained could have broader implications for understanding cellular volume regulation in other biological systems.

By providing a consolidated resource of data, protocols, and pathway diagrams, this guide aims to stimulate and support continued research into this fascinating and physiologically critical metabolic system.

References

- 1. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Histidine nutrition and genotype affect cataract development in Atlantic salmon, Salmo salar L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Similarity of tuna N-acetylhistidine deacetylase and cod fish anserinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

A Tale of Two Acetylates: Unraveling the Phylogenetic Distribution of N-acetylhistidine and N-acetylaspartate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylated amino acids play crucial, yet distinct, roles across the animal kingdom. This technical guide delves into the fascinating phylogenetic dichotomy between N-acetylhistidine (NAH) and N-acetylaspartate (NAA), two prominent metabolites in the vertebrate nervous system. We present a comprehensive overview of their distribution, biosynthesis, and purported physiological functions, with a particular focus on the stark contrast between poikilothermic (cold-blooded) and homeothermic (warm-blooded) vertebrates. This guide provides quantitative data, detailed experimental protocols for their analysis, and visual representations of their metabolic pathways to serve as a critical resource for researchers investigating neurochemistry, comparative physiology, and novel therapeutic avenues.

Introduction: A Phylogenetic Divide in Neurochemistry

The vertebrate brain is a complex milieu of metabolites, with N-acetylated amino acids representing a significant component. Among these, N-acetylhistidine (NAH) and N-acetylaspartate (NAA) exhibit a remarkable phylogenetic distribution. NAH is found in high concentrations in the brains of poikilothermic vertebrates, including fish, amphibians, and reptiles, where it is a major osmolyte.[1][2] Conversely, in homeothermic vertebrates such as birds and mammals, NAA assumes this role as the predominant acetylated amino acid in the brain, while NAH is typically present in only trace amounts.[3] This striking difference suggests distinct evolutionary pressures and divergent functional roles for these two molecules in vertebrate neurophysiology.

Phylogenetic Distribution: A Quantitative Comparison

The differential distribution of NAH and NAA across vertebrate classes is not merely qualitative but is reflected in significant concentration differences, particularly within the brain and ocular tissues. The following tables summarize the available quantitative data, highlighting the prevalence of NAH in poikilotherms and NAA in homeotherms.

Table 1: Concentration of N-acetylhistidine (NAH) in Various Vertebrate Tissues

| Species (Class) | Tissue | Concentration (mM) | Reference |

| Goldfish (Carassius auratus) (Fish) | Brain | 8.28 | [4] |

| Carp (Cyprinus carpio) (Fish) | Lens | ~12 | [3] |

| Various Fish Species (Fish) | Lens | 3.3 - 21.7 | [3] |

| Frog (Rana esculenta) (Amphibian) | Brain | High | [5] |

| Frog (Rana esculenta) (Amphibian) | Eye | High | [5] |

Table 2: Concentration of N-acetylaspartate (NAA) in Various Vertebrate Tissues

| Species (Class) | Tissue | Concentration (mM) | Reference |

| Goldfish (Carassius auratus) (Fish) | Brain | 3.10 | [4] |

| Mammals (general) | Brain | ~10 | [4] |

| Human (Mammal) | Brain | up to 10 | [6] |

Biosynthesis and Degradation: Parallel Pathways with Different Substrates

The metabolic pathways for NAH and NAA are analogous, involving enzymatic acetylation of the parent amino acid and subsequent deacetylation.

N-acetylhistidine (NAH) Metabolism

NAH is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase (HISAT).[2] In fish, this enzyme is encoded by a homolog of the human NAT16 gene.[7] Interestingly, the human NAT16 protein exhibits only trace activity for NAH synthesis, suggesting a functional divergence during evolution.[7] The degradation of NAH is catalyzed by N-acetylhistidine deacetylase, which hydrolyzes NAH back to L-histidine and acetate.[2]

N-acetylaspartate (NAA) Metabolism

NAA is synthesized from L-aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase (Asp-NAT), encoded by the NAT8L gene.[8][9] This synthesis primarily occurs in neuronal mitochondria.[9] The breakdown of NAA into L-aspartate and acetate is carried out by the enzyme aspartoacylase (ASPA).[8]

Figure 1: Biosynthesis and degradation pathways of NAH and NAA.

Proposed Physiological Roles and Signaling

N-acetylhistidine: The "Molecular Water Pump"